molecular formula C11H10FN3 B6646646 N-benzyl-6-fluoropyrimidin-4-amine

N-benzyl-6-fluoropyrimidin-4-amine

Cat. No. B6646646
M. Wt: 203.22 g/mol
InChI Key: LRFLEBAZHPDUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-fluoropyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a pyrimidine derivative that has a benzyl group and a fluorine atom attached to it. The structure of N-benzyl-6-fluoropyrimidin-4-amine makes it a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-6-fluoropyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. The compound may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-6-fluoropyrimidin-4-amine has several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-6-fluoropyrimidin-4-amine in lab experiments is its specificity. The compound has been found to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-benzyl-6-fluoropyrimidin-4-amine. One area of focus is the development of new drugs that are based on this compound. Researchers are also studying the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-6-fluoropyrimidin-4-amine and its potential applications in medicine.

Synthesis Methods

The synthesis of N-benzyl-6-fluoropyrimidin-4-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 6-chloro-pyrimidin-4-amine with benzylamine in the presence of a catalyst. The resulting product is then treated with a fluorinating agent such as hydrogen fluoride to introduce the fluorine atom.

Scientific Research Applications

N-benzyl-6-fluoropyrimidin-4-amine has been extensively studied for its potential applications in medicine. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. The compound has also been investigated for its potential use as an anti-inflammatory and anti-viral agent.

properties

IUPAC Name

N-benzyl-6-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLEBAZHPDUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-fluoropyrimidin-4-amine

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